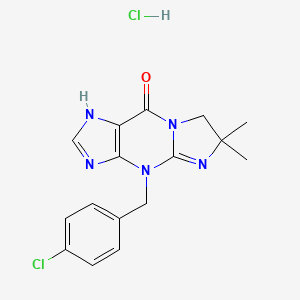
Fenprinast hydrochloride anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenprinast hydrochloride anhydrous is a cromotyn-like bronchodilator used primarily for the treatment of allergy and exercise-induced asthma . It is known for its oral activity and is utilized in various scientific research applications . The compound’s molecular formula is C16H17Cl2N5O, and it has a monoisotopic mass of 365.081024 Da .
Preparation Methods
The synthesis of Fenprinast hydrochloride anhydrous involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1,4,6,7-tetrahydro-6,6-dimethyl-9H-imidazo[1,2-a]purin-9-one in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents like dichloromethane and bases such as sodium hydroxide. Industrial production methods often optimize these steps to achieve higher yields and purity.
Chemical Reactions Analysis
Fenprinast hydrochloride anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Fenprinast hydrochloride anhydrous has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of bronchodilators and their synthetic pathways.
Biology: The compound is utilized in research on allergic reactions and asthma, helping to understand the underlying mechanisms and potential treatments.
Medicine: this compound is studied for its potential therapeutic effects in treating respiratory conditions.
Industry: The compound is used in the development of new bronchodilators and other pharmacological agents.
Mechanism of Action
Fenprinast hydrochloride anhydrous exerts its effects by targeting specific molecular pathways involved in bronchial hyperreactivity. It acts on the smooth muscles of the bronchi, leading to relaxation and dilation, which helps alleviate symptoms of asthma and allergies . The compound interacts with receptors on the bronchial smooth muscle cells, inhibiting the release of inflammatory mediators and reducing bronchoconstriction.
Comparison with Similar Compounds
Fenprinast hydrochloride anhydrous is similar to other bronchodilators like cromolyn sodium and theophylline. it has unique properties that make it distinct:
Cromolyn Sodium: Unlike this compound, cromolyn sodium is primarily used as a mast cell stabilizer and is less effective as a bronchodilator.
Theophylline: While theophylline is a widely used bronchodilator, it has a different mechanism of action, primarily inhibiting phosphodiesterase enzymes to increase cyclic AMP levels.
Other similar compounds include:
Montelukast: A leukotriene receptor antagonist used for asthma and allergies.
Salbutamol: A beta-2 adrenergic agonist used as a bronchodilator.
This compound stands out due to its specific molecular structure and targeted action on bronchial smooth muscles .
Properties
CAS No. |
84166-17-6 |
|---|---|
Molecular Formula |
C16H17Cl2N5O |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-6,6-dimethyl-1,7-dihydroimidazo[1,2-a]purin-9-one;hydrochloride |
InChI |
InChI=1S/C16H16ClN5O.ClH/c1-16(2)8-22-14(23)12-13(19-9-18-12)21(15(22)20-16)7-10-3-5-11(17)6-4-10;/h3-6,9H,7-8H2,1-2H3,(H,18,19);1H |
InChI Key |
YDJANVIZYODBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=O)C3=C(N=CN3)N(C2=N1)CC4=CC=C(C=C4)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















